7-hydroxy-3-phenyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one
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Overview
Description
7-hydroxy-3-phenyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one is a synthetic organic compound belonging to the chromenone family This compound is characterized by its complex structure, which includes a chromenone core, a phenyl group, and a pyrrolidinylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-3-phenyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Chromenone Core: This step often involves the cyclization of a suitable precursor, such as a 2-hydroxyacetophenone derivative, under acidic or basic conditions to form the chromenone structure.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where a phenyl ring is attached to the chromenone core using a suitable acylating agent and a Lewis acid catalyst.
Attachment of the Pyrrolidinylmethyl Group: The final step involves the nucleophilic substitution reaction where a pyrrolidinylmethyl group is introduced. This can be achieved by reacting the intermediate compound with a pyrrolidine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-3-phenyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under the influence of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl and pyrrolidinylmethyl groups can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the chromenone core can produce a dihydro derivative.
Scientific Research Applications
7-hydroxy-3-phenyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-hydroxy-3-phenyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways. For instance, its hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The phenyl and pyrrolidinylmethyl groups may interact with hydrophobic pockets in proteins, affecting their activity. These interactions can modulate enzymatic functions, signal transduction pathways, and gene expression.
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-3-phenyl-4H-chromen-4-one: Lacks the pyrrolidinylmethyl group, which may result in different biological activities and chemical reactivity.
7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one: Contains a methoxy group instead of a pyrrolidinylmethyl group, potentially altering its pharmacological properties.
7-hydroxy-3-phenyl-8-(morpholin-4-ylmethyl)-4H-chromen-4-one: Features a morpholinylmethyl group, which may confer different solubility and interaction profiles.
Uniqueness
The presence of the pyrrolidinylmethyl group in 7-hydroxy-3-phenyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one distinguishes it from other similar compounds. This group can enhance the compound’s ability to interact with specific biological targets, potentially leading to unique biological activities and therapeutic applications.
Properties
IUPAC Name |
7-hydroxy-3-phenyl-8-(pyrrolidin-1-ylmethyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c22-18-9-8-15-19(23)17(14-6-2-1-3-7-14)13-24-20(15)16(18)12-21-10-4-5-11-21/h1-3,6-9,13,22H,4-5,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNUBLUWOFCGKRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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